Esmolol Acid-d7
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Overview
Description
Esmolol Acid-d7 is a deuterated form of Esmolol Acid, a cardioselective beta-1 adrenergic receptor blocker. It is primarily used as an internal standard for the quantification of Esmolol in various analytical applications. Esmolol itself is known for its rapid onset and short duration of action, making it suitable for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Preparation Methods
The synthesis of Esmolol Acid-d7 involves the incorporation of deuterium atoms into the molecular structure of Esmolol Acid. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The preparation typically involves the following steps:
Deuteration of Starting Materials: The starting materials, such as deuterated isopropylamine, are prepared by exchanging hydrogen atoms with deuterium.
Synthesis of Deuterated Intermediates: The deuterated starting materials are then used to synthesize deuterated intermediates through a series of chemical reactions, including esterification and hydrolysis.
Final Deuteration Step: The deuterated intermediates are further reacted to form this compound, ensuring that the deuterium atoms are incorporated at the desired positions.
Chemical Reactions Analysis
Esmolol Acid-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.
Scientific Research Applications
Esmolol Acid-d7 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and chromatography for the quantification of Esmolol and related compounds.
Pharmacokinetics: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Esmolol in biological systems.
Cardiovascular Research: It is used in studies investigating the effects of beta-1 adrenergic receptor blockers on heart rate and blood pressure.
Drug Development: This compound is used in the development of new beta-1 adrenergic receptor blockers and related therapeutic agents
Mechanism of Action
Esmolol Acid-d7, like Esmolol, exerts its effects by blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions. The compound prevents the action of two naturally occurring substances, epinephrine and norepinephrine, which are responsible for increasing heart rate and force of contraction. By blocking these receptors, this compound helps to control heart rate and reduce blood pressure .
Comparison with Similar Compounds
Esmolol Acid-d7 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:
Esmolol: The non-deuterated form of this compound, used for similar therapeutic purposes but without the benefits of deuteration in analytical studies.
Metoprolol: Another beta-1 adrenergic receptor blocker with a longer duration of action compared to Esmolol.
Atenolol: A beta-1 adrenergic receptor blocker with similar therapeutic uses but different pharmacokinetic properties.
Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions .
This compound stands out due to its specific use in analytical chemistry and research applications, providing more accurate and reliable results in studies involving Esmolol and related compounds.
Biological Activity
Esmolol Acid-d7, a deuterated form of the beta-1 adrenergic receptor blocker esmolol, is primarily used in scientific research to investigate its pharmacological effects and mechanisms of action. This article explores its biological activity, applications in various studies, and relevant research findings.
This compound is characterized by its short half-life and selective inhibition of beta-1 adrenergic receptors. This selectivity leads to a decrease in heart rate and myocardial contractility, making it useful in managing conditions such as supraventricular tachycardia. The compound operates by blocking the actions of catecholamines like epinephrine and norepinephrine, which are responsible for increasing heart rate and contractility .
Research Applications
This compound has diverse applications in scientific research:
- Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying esmolol and related compounds.
- Pharmacokinetics : Aids in understanding the absorption, distribution, metabolism, and excretion of esmolol in biological systems.
- Cardiovascular Research : Investigates the effects of beta-1 adrenergic receptor blockers on heart rate and blood pressure .
Table 1: Summary of Biological Activities
Case Studies and Findings
-
Cardiac Function Study :
A study evaluated the effects of esmolol on cardiac function in patients with severe infections. Patients treated with esmolol showed improved global longitudinal strain (GLS) and reduced short-term mortality compared to control groups. The study highlighted that after 24 hours of treatment, there were no adverse events related to myocardial contractility . -
Wound Healing Research :
Another study focused on the topical application of esmolol hydrochloride (Galnobax) for diabetic foot ulcers. Results indicated that esmolol significantly enhanced fibroblast migration and reduced AGE formation, suggesting potential benefits in wound healing processes . -
Pharmacokinetic Studies :
This compound has been utilized to elucidate the pharmacokinetics of esmolol, providing insights into its metabolic pathways and interactions within biological systems. These studies are critical for developing new therapeutic agents based on beta-adrenergic modulation .
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
288.39 g/mol |
IUPAC Name |
3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
InChI Key |
ILSCWPMGTDPATI-UENXPIBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Origin of Product |
United States |
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